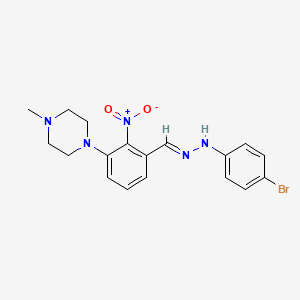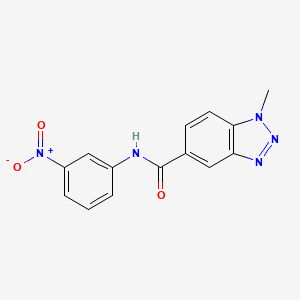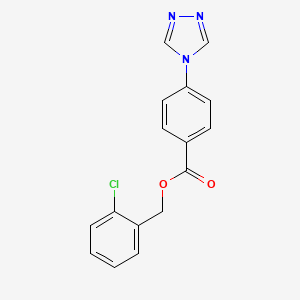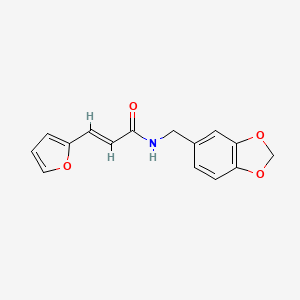![molecular formula C16H15F3N2O3 B5797634 N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, commonly known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPTU belongs to the class of urea derivatives and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
DPTU exerts its pharmacological effects by selectively binding to specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important molecules such as prostaglandins and leukotrienes. Additionally, DPTU has been found to modulate the activity of certain receptors in the brain, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
DPTU has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-platelet activity. It has also been found to modulate certain neurotransmitter systems in the brain, such as the serotonin and dopamine systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPTU in lab experiments is its high potency and selectivity for specific targets. This makes it a valuable tool for studying the function of enzymes and receptors in the body. However, one of the limitations of using DPTU is its potential toxicity and side effects, which must be carefully monitored.
Orientations Futures
There are several potential future directions for research on DPTU, including:
1. Development of new drugs based on the structure of DPTU for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
2. Further investigation of the mechanism of action of DPTU, including its interactions with specific enzymes and receptors in the body.
3. Exploration of the potential synergistic effects of DPTU with other drugs or compounds.
4. Development of new synthetic methods for the production of DPTU and its analogs.
5. Investigation of the potential toxic effects of DPTU and its analogs on different cell types and tissues.
In conclusion, DPTU is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its high potency and selectivity for specific targets make it a valuable tool for studying the function of enzymes and receptors in the body. Further research is needed to fully understand the mechanism of action of DPTU and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of DPTU involves the reaction of 2,5-dimethoxyaniline with 4-trifluoromethylphenylisocyanate in the presence of a suitable solvent and catalyst. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DPTU has been studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-23-12-7-8-14(24-2)13(9-12)21-15(22)20-11-5-3-10(4-6-11)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUBRQQMYXPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)


![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)